
ethyl 3-(4-methylphenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate
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Overview
Description
Ethyl 3-(4-methylphenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate is an organic compound belonging to the class of esters. Esters are known for their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . This compound features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms. The presence of the 4-methylphenyl group adds to its aromaticity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methylphenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate typically involves the reaction of ethyl 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylate with 4-methylbenzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group is replaced by the 4-methylphenyl group.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methylphenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(4-methylphenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate has been explored for its potential as an anticancer agent. Research indicates that compounds with a triazine core can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of triazines can inhibit key enzymes involved in cancer cell proliferation and survival pathways .
Case Study:
In a study evaluating the cytotoxicity of triazine derivatives against glioblastoma cells, certain compounds demonstrated significant apoptosis induction and growth inhibition compared to standard chemotherapeutic agents . This suggests that this compound could be a candidate for further development in cancer therapy.
Antibacterial Activity
The compound has been investigated for its antibacterial properties. Triazine derivatives have shown promising results in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics . The mechanism often involves interference with bacterial protein synthesis or cell wall integrity.
Research Findings:
A series of studies have demonstrated that modifications to the triazine structure can enhance antibacterial efficacy. For example, compounds with electron-withdrawing groups on the phenyl ring exhibited increased activity against Gram-positive and Gram-negative bacteria .
Agricultural Applications
In agriculture, compounds similar to this compound are being studied as potential agrochemicals due to their herbicidal and fungicidal properties. The triazine ring structure is known for its ability to inhibit photosynthesis in weeds, making it a valuable component in herbicide formulations.
Example Application:
Research has indicated that certain triazine derivatives can effectively control weed populations in crops without significantly affecting crop yield. This dual functionality makes them attractive candidates for integrated pest management strategies .
Mechanism of Action
The mechanism of action of ethyl 3-(4-methylphenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The aromatic ring enhances its binding affinity to target molecules, making it a potent compound in various applications.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-chlorophenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate
- Ethyl 3-(4-nitrophenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate
- Ethyl 3-(4-methoxyphenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate
Uniqueness
Ethyl 3-(4-methylphenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties
Biological Activity
Ethyl 3-(4-methylphenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate is a compound belonging to the triazine family, noted for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from recent studies.
Chemical Structure and Properties
The compound features a triazine ring with a carboxylate group and a ketone, which contribute to its chemical reactivity and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic profile.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₃N₃O₃ |
Molecular Weight | 259.26 g/mol |
Density | 1.3 g/cm³ |
Boiling Point | 369.2 °C |
Flash Point | 177.1 °C |
Anti-Cancer Properties
Research indicates that this compound exhibits anti-proliferative effects against various cancer cell lines. A study highlighted its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. Molecular docking studies have shown that this compound interacts with proteins involved in cell proliferation, establishing critical hydrogen bonds and hydrophobic interactions with amino acid residues essential for its activity.
Anti-Inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits the activity of cyclooxygenase (COX) enzymes, which play a significant role in inflammation. The half-maximal inhibitory concentration (IC₅₀) values against COX-1 and COX-2 were reported to be significantly lower than those of standard anti-inflammatory drugs such as diclofenac .
The mechanisms underlying the biological activity of this compound include:
- Interaction with Protein Targets : The compound binds to key proteins in cell signaling pathways, affecting their activity and leading to altered cellular responses.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, promoting cell death and reducing tumor growth.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- In Vitro Studies : A study conducted on various cancer cell lines showed that the compound reduced cell viability by over 50% at concentrations above 10 µM within 48 hours.
- Animal Models : In vivo experiments using mouse models demonstrated significant tumor reduction when treated with this compound compared to control groups.
- Comparative Analysis : Comparative studies with structurally similar compounds revealed that modifications on the phenyl ring significantly impact biological activity. For instance, derivatives with electron-withdrawing groups showed enhanced anti-cancer properties compared to those with electron-donating groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing ethyl 3-(4-methylphenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step reactions starting with thioalkyl phenols or substituted anilines. For example, intermediates like 4-thioalkyl phenols can undergo cyclocondensation with ethyl chloroacetate or similar reagents to form triazine cores. Key steps include refluxing in ethanol or xylene with catalytic acid (e.g., H₂SO₄) and monitoring reaction progress via TLC. Intermediates are purified via recrystallization (ethanol/water) and characterized using IR spectroscopy (C=O stretch at ~1700 cm⁻¹), ¹H NMR (e.g., triplet for ethyl ester protons at δ 1.2–1.4 ppm), and mass spectrometry (m/z corresponding to molecular ion peaks) .
Q. How can researchers confirm the regioselectivity of substituents on the triazine ring during synthesis?
- Methodology : Regioselectivity is determined by combining spectroscopic analysis with X-ray crystallography. For instance, NOESY NMR can identify spatial proximity of substituents, while single-crystal X-ray diffraction (using SHELX programs ) resolves bond angles and connectivity. Computational methods (DFT calculations) may predict favorable tautomeric forms or reactive sites .
Advanced Research Questions
Q. What strategies are effective for modifying the 1,2,4-triazine core to enhance bioactivity or solubility?
- Methodology :
- Functionalization : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 4-methylphenyl moiety via Ullmann coupling or nucleophilic substitution to alter electronic properties .
- Derivatization : React the 5-oxo group with hydrazines or amines to form hydrazone or imine derivatives, enhancing hydrogen-bonding potential .
- Solubility Optimization : Replace the ethyl ester with PEG-linked esters or incorporate sulfonate groups via oxidation of methylthio substituents (e.g., using H₂O₂/acetic acid) .
Q. How can hydrogen-bonding patterns in crystalline forms of this compound inform co-crystal design?
- Methodology : Analyze hydrogen-bonding motifs via graph set analysis (e.g., Etter’s rules ). For example, the 5-oxo group may act as a hydrogen-bond acceptor, forming R₂²(8) motifs with co-formers like carboxylic acids. Use SHELXL to refine crystallographic data and identify supramolecular synthons for targeted co-crystallization .
Q. What mechanistic insights explain contradictions in reaction yields for analogous triazine derivatives?
- Methodology :
- Kinetic Studies : Compare reaction rates under varying temperatures and catalysts (e.g., p-TsOH vs. BF₃·Et₂O) to identify rate-limiting steps .
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., dimeric side products in aryl substitution reactions) .
- Computational Modeling : Apply DFT to map energy barriers for competing pathways (e.g., C–N vs. C–S bond formation in heterocyclization) .
Q. Critical Analysis of Contradictions
- Yield Variability : reports yields >70% for hydrazone derivatives, while similar reactions in show lower yields (~32–34%) for nitro-substituted analogs. This discrepancy may arise from steric hindrance in nitroaniline reactants or competing side reactions (e.g., oxidation of methylthio groups) .
- Crystallographic Refinement : SHELX-based refinements ( ) are robust for small molecules but may struggle with disordered solvents in lattice structures, necessitating complementary Hirshfeld surface analysis .
Properties
CAS No. |
36286-78-9 |
---|---|
Molecular Formula |
C13H13N3O3 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
ethyl 3-(4-methylphenyl)-5-oxo-4H-1,2,4-triazine-6-carboxylate |
InChI |
InChI=1S/C13H13N3O3/c1-3-19-13(18)10-12(17)14-11(16-15-10)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,14,16,17) |
InChI Key |
UVRDBGVBEKZUCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C(NC1=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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